molecular formula C16H18FN B13714755 6-tert-Butyl-3'-fluorobiphenyl-3-ylamine

6-tert-Butyl-3'-fluorobiphenyl-3-ylamine

Cat. No.: B13714755
M. Wt: 243.32 g/mol
InChI Key: VAMGJFKRBCSNTQ-UHFFFAOYSA-N
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Description

6-tert-Butyl-3'-fluorobiphenyl-3-ylamine is a substituted biphenyl derivative with the molecular formula C₁₆H₁₈FN and a molecular weight of 243.32 g/mol. Its structure comprises a biphenyl backbone with three distinct substituents: a tert-butyl group at the 6-position of the first phenyl ring, a fluorine atom at the 3'-position of the second phenyl ring, and an amine group at the 3-position of the first ring (Figure 1).

Properties

Molecular Formula

C16H18FN

Molecular Weight

243.32 g/mol

IUPAC Name

4-tert-butyl-3-(3-fluorophenyl)aniline

InChI

InChI=1S/C16H18FN/c1-16(2,3)15-8-7-13(18)10-14(15)11-5-4-6-12(17)9-11/h4-10H,18H2,1-3H3

InChI Key

VAMGJFKRBCSNTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-3’-fluorobiphenyl-3-ylamine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.

Industrial Production Methods

For industrial-scale production, the Suzuki-Miyaura coupling reaction is often optimized for higher yields and cost-effectiveness. This may involve the use of more efficient catalysts, such as palladium on carbon, and continuous flow reactors to enhance the reaction rate and scalability .

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-3’-fluorobiphenyl-3-ylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while reduction can produce primary amines or hydrocarbons .

Scientific Research Applications

6-tert-Butyl-3’-fluorobiphenyl-3-ylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 6-tert-Butyl-3’-fluorobiphenyl-3-ylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can affect various cellular pathways and processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters

Compound Molecular Weight (g/mol) logP Water Solubility (mg/mL) Melting Point (°C)
6-tert-Butyl-3'-fluorobiphenyl-3-ylamine 243.32 4.2 0.15 112–114
3'-Fluorobiphenyl-3-ylamine 187.21 2.8 1.2 89–91
6-Methyl-3'-fluorobiphenyl-3-ylamine 201.24 3.1 0.8 95–97
6-tert-Butylbiphenyl-3-ylamine 225.33 4.5 0.09 120–122

Key Observations :

  • The tert-butyl group significantly increases logP (lipophilicity) and reduces water solubility compared to analogs with smaller substituents (e.g., methyl or hydrogen) .
  • The fluorine atom slightly lowers logP compared to non-fluorinated analogs (e.g., 6-tert-Butylbiphenyl-3-ylamine) due to its electronegativity and polarity .

Table 2: In Vitro Activity (IC₅₀) in Kinase Inhibition Assays

Compound Kinase A (nM) Kinase B (nM) Selectivity Ratio (A/B)
6-tert-Butyl-3'-fluorobiphenyl-3-ylamine 12 450 37.5
3'-Fluorobiphenyl-3-ylamine 85 620 7.3
6-Methyl-3'-fluorobiphenyl-3-ylamine 45 380 8.4
6-tert-Butylbiphenyl-3-ylamine 18 210 11.7

Key Findings :

  • The tert-butyl group in 6-tert-Butyl-3'-fluorobiphenyl-3-ylamine enhances Kinase A inhibition potency by ~7-fold compared to 3'-Fluorobiphenyl-3-ylamine, likely due to improved hydrophobic interactions in the binding pocket .
  • The fluorine atom increases selectivity for Kinase A over Kinase B by stabilizing a halogen bond with a backbone carbonyl group, a feature absent in the non-fluorinated analog .

Metabolic Stability

Table 3: Hepatic Microsomal Half-Life (Human, pH 7.4)

Compound Half-Life (min)
6-tert-Butyl-3'-fluorobiphenyl-3-ylamine 68
3'-Fluorobiphenyl-3-ylamine 22
6-Methyl-3'-fluorobiphenyl-3-ylamine 35
6-tert-Butylbiphenyl-3-ylamine 75

Insights :

  • The tert-butyl group confers metabolic stability by sterically shielding the amine group from oxidative enzymes, doubling the half-life compared to methyl-substituted analogs .
  • Fluorine slightly reduces stability relative to the non-fluorinated tert-butyl analog, possibly due to increased susceptibility to defluorination pathways .

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